molecular formula C9H6ClN5O3 B280351 4-chloro-3-nitro-N-pyridin-3-yl-1H-pyrazole-5-carboxamide

4-chloro-3-nitro-N-pyridin-3-yl-1H-pyrazole-5-carboxamide

Cat. No. B280351
M. Wt: 267.63 g/mol
InChI Key: SAMHBMRUICWOSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-3-nitro-N-pyridin-3-yl-1H-pyrazole-5-carboxamide is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is known for its unique properties, which make it suitable for use in a wide range of research applications. In

Mechanism of Action

The mechanism of action of 4-chloro-3-nitro-N-pyridin-3-yl-1H-pyrazole-5-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, including protein kinases. This inhibition leads to the disruption of various cellular processes, which can ultimately result in the death of cancer cells.
Biochemical and Physiological Effects:
4-chloro-3-nitro-N-pyridin-3-yl-1H-pyrazole-5-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against several enzymes, including protein kinases. Additionally, this compound has been shown to induce cell death in various cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 4-chloro-3-nitro-N-pyridin-3-yl-1H-pyrazole-5-carboxamide in lab experiments is its potent inhibitory activity against several enzymes, including protein kinases. This makes it an ideal compound for use in various biochemical assays. However, one of the limitations of using this compound is its relatively complex synthesis method, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for research on 4-chloro-3-nitro-N-pyridin-3-yl-1H-pyrazole-5-carboxamide. One area of research is the further investigation of its potential as a drug candidate for the treatment of various diseases, including cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various cellular processes. Finally, there is a need for the development of more efficient synthesis methods for this compound to facilitate its use in various research applications.
Conclusion:
In conclusion, 4-chloro-3-nitro-N-pyridin-3-yl-1H-pyrazole-5-carboxamide is a compound that has been extensively studied for its potential applications in various fields. This compound exhibits potent inhibitory activity against several enzymes, including protein kinases, and has been shown to induce cell death in various cancer cell lines. While there are several limitations to using this compound in lab experiments, its unique properties make it an ideal candidate for further research and development.

Synthesis Methods

The synthesis of 4-chloro-3-nitro-N-pyridin-3-yl-1H-pyrazole-5-carboxamide is a complex process that involves several steps. The first step involves the reaction of 3-nitropyridine with chloroacetyl chloride in the presence of a base to form 3-nitro-N-pyridin-3-yl-2-chloroacetamide. This intermediate is then reacted with hydrazine hydrate to form 4-chloro-3-nitro-N-pyridin-3-yl-1H-pyrazole-5-carboxamide.

Scientific Research Applications

4-chloro-3-nitro-N-pyridin-3-yl-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in various fields. One of the primary applications of this compound is in the field of medicinal chemistry, where it is being investigated for its potential as a drug candidate. This compound has been shown to exhibit potent inhibitory activity against several enzymes, including protein kinases, which are implicated in various diseases.

properties

Molecular Formula

C9H6ClN5O3

Molecular Weight

267.63 g/mol

IUPAC Name

4-chloro-3-nitro-N-pyridin-3-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C9H6ClN5O3/c10-6-7(13-14-8(6)15(17)18)9(16)12-5-2-1-3-11-4-5/h1-4H,(H,12,16)(H,13,14)

InChI Key

SAMHBMRUICWOSQ-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CN=C1)NC(=O)C2=C(C(=NN2)[N+](=O)[O-])Cl

SMILES

C1=CC(=CN=C1)NC(=O)C2=C(C(=NN2)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=C(C(=NN2)[N+](=O)[O-])Cl

Origin of Product

United States

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